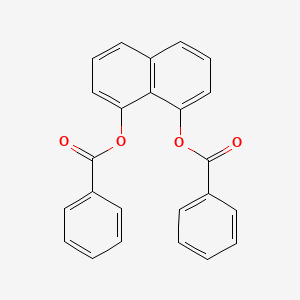

![molecular formula C12H20N2S B1358579 4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine CAS No. 930111-07-2](/img/structure/B1358579.png)

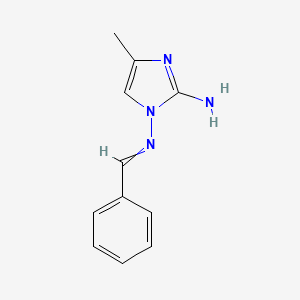

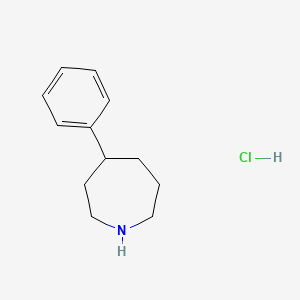

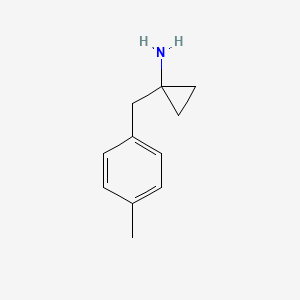

4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine, also known as Methylthiambutene, is a synthetic opioid drug that has been used in scientific research. It belongs to the class of drugs known as piperidine derivatives and has been found to have analgesic properties.

Applications De Recherche Scientifique

Soluble Epoxide Hydrolase Inhibition

Research led by Thalji et al. (2013) highlighted the discovery of piperidine-carboxamide inhibitors of soluble epoxide hydrolase, identified from high-throughput screening. The study emphasized the critical role of the triazine heterocycle for potency and P450 selectivity, with phenyl group substitution reducing clearance and enhancing oral exposure. This research showcases the potential application of piperidine derivatives in developing inhibitors for various biological targets (Thalji et al., 2013).

Serotonin Receptor Agonist Development

A study by Sonda et al. (2003) synthesized a series of benzamide derivatives with a piperidinylmethyl group, evaluating them for serotonin 4 receptor agonist activity. This research is significant for understanding the pharmacological profiles of these compounds in gastrointestinal motility (Sonda et al., 2003).

Antibacterial Activity

Srivastava et al. (2007) reported the design and synthesis of novel methylamino piperidinyl substituted oxazolidinones with notable antibacterial activities against both susceptible and resistant Gram-positive strains. This work underscores the relevance of piperidine derivatives in developing new antibacterial agents (Srivastava et al., 2007).

Metabolism in Antineoplastic Agents

Gong et al. (2010) explored the metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. The study identified several metabolites, revealing the extensive metabolism involving N-demethylation, N-oxidation, and hydroxylation, which is pertinent to understanding the pharmacokinetics of drugs with piperidine structures (Gong et al., 2010).

Tautomeric Properties and Molecular Interactions

Deneva et al. (2013) investigated the tautomeric properties of compounds including piperidine derivatives using various analytical techniques. The study provided insights into the controlled shift in tautomeric equilibrium, which is crucial for understanding molecular interactions in chemical and biological systems (Deneva et al., 2013).

Antiproliferative Studies

Harishkumar et al. (2018) synthesized and studied the antiproliferative activity of novel quinoline derivatives, including 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline, against various human cancer cell lines. Their findings highlighted the potential of these compounds in cancer treatment (Harishkumar et al., 2018).

Anti-angiogenic and DNA Cleavage Activity

Kambappa et al. (2017) synthesized carboxamide derivatives and evaluated their anti-angiogenic and DNA cleavage activities. These piperidine analogues demonstrated significant biological activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).

Propriétés

IUPAC Name |

N-methyl-1-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2S/c1-13-9-11-4-6-14(7-5-11)10-12-3-2-8-15-12/h2-3,8,11,13H,4-7,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFQDIBOGWDEEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCN(CC1)CC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640442 |

Source

|

| Record name | N-Methyl-1-{1-[(thiophen-2-yl)methyl]piperidin-4-yl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine | |

CAS RN |

930111-07-2 |

Source

|

| Record name | N-Methyl-1-{1-[(thiophen-2-yl)methyl]piperidin-4-yl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methylphenyl)amino]propanohydrazide](/img/structure/B1358504.png)